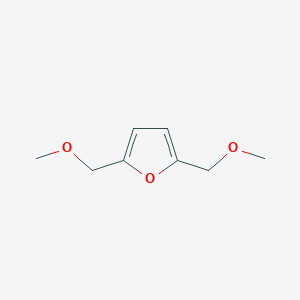

2,5-Bis(methoxymethyl)furan

Description

Contextualization of 2,5-Bis(methoxymethyl)furan within Furanic Chemistry

2,5-Bis(methoxymethyl)furan (BMMF) is a derivative of furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom. It belongs to a broader class of compounds known as furanics, which are gaining significant attention as sustainable alternatives to petroleum-based chemicals. The core structure of BMMF features a furan ring substituted at the 2 and 5 positions with methoxymethyl groups (-CH2OCH3).

The synthesis of BMMF is deeply rooted in the conversion of biomass. A key precursor to BMMF is 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical derived from the dehydration of C6 sugars like fructose (B13574) and glucose, which are abundant in lignocellulosic biomass. lu.semathnet.ru HMF can be converted to 2,5-bis(hydroxymethyl)furan (BHMF) through reduction. lu.sencsu.edu Subsequent etherification of BHMF with methanol (B129727) yields BMMF. This process highlights the connection between biomass-derived platform molecules and the synthesis of value-added furanic compounds.

BMMF is chemically related to other important furan derivatives. For instance, its precursor, BHMF, is a diol used in the production of polyesters and polyurethane foams. wikipedia.org Another related compound is 2,5-dimethylfuran (B142691) (DMF), which is also derived from HMF and is investigated as a biofuel. The structural similarity between these compounds, all stemming from the versatile HMF platform, positions BMMF within a family of furanics with diverse potential applications.

The chemical reactivity of BMMF is influenced by the furan ring and the methoxymethyl substituents. The furan ring can undergo reactions such as oxidation and reduction. For example, oxidation can lead to the formation of 2,5-diformylfuran or 2,5-furandicarboxylic acid, while reduction can yield 2,5-bis(hydroxymethyl)tetrahydrofuran. wikipedia.org The methoxymethyl groups can participate in substitution reactions.

Significance of 2,5-Bis(methoxymethyl)furan in Renewable Chemical Feedstocks Research

The significance of 2,5-Bis(methoxymethyl)furan in the field of renewable chemical feedstocks stems from its potential as a bio-based chemical and fuel additive derived from non-food biomass. lu.se The production of BMMF from lignocellulosic biomass, a renewable and abundant resource, aligns with the principles of a sustainable and circular economy. mdpi.com

A primary area of research for BMMF is its application as a diesel fuel additive. Studies have highlighted its favorable properties for this purpose, including a high cetane number, which indicates good ignition quality. researchgate.net Its low freezing point and good solubility in conventional diesel are also advantageous properties. The ether groups in BMMF contribute to its stability and hydrophobicity compared to its precursor, BHMF.

Beyond its potential as a fuel additive, BMMF is also explored as a building block for the synthesis of other valuable chemicals and materials. Its bifunctional nature, with two reactive methoxymethyl groups, makes it a candidate for polymerization reactions. This opens up possibilities for producing bio-based polymers as alternatives to petroleum-derived plastics.

The synthesis of BMMF itself is a subject of intensive research, with a focus on developing efficient and selective catalytic processes. Various catalysts, including solid acids and bifunctional metal catalysts, have been investigated to optimize the conversion of HMF to BMMF. ustc.edu.cnresearchgate.netmdpi.com For example, a cobalt catalyst has been shown to achieve a high yield of BMMF from HMF under mild conditions. researchgate.net Another study demonstrated the use of a Cu-Co catalyst for the one-step reductive etherification of HMF to BMMF. ustc.edu.cn The development of these catalytic systems is crucial for the economically viable production of BMMF on an industrial scale.

The table below summarizes some of the key properties of 2,5-Bis(methoxymethyl)furan relevant to its role as a renewable chemical feedstock.

| Property | Value | Reference |

| Molecular Formula | C8H12O3 | nih.gov |

| Molar Mass | 156.18 g/mol | nih.gov |

| Cetane Number | ~80 | researchgate.net |

| Boiling Point | 220-225 °C | |

| Freezing Point | < -37 °C |

The following table outlines different catalytic systems that have been researched for the synthesis of BMMF and its precursors.

| Reaction | Catalyst | Yield (%) | Reference |

| HMF to BHMF | Ru/MgO-ZrO2 | 94 | ncsu.edu |

| HMF to BHMF | Ru(OH)x/ZrO2 | 99 | ncsu.edu |

| HMF to BMMF | Co-400 | 98.5 | researchgate.net |

| HMF to BMMF | Cu-Co | 85.9 | ustc.edu.cn |

| BHMF to BMMF | Amberlyst-15 | 57 | mdpi.com |

| BHMF to BMMF | ZSM-5 | 70 | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(methoxymethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-9-5-7-3-4-8(11-7)6-10-2/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEPFNDOOWFEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506011 | |

| Record name | 2,5-Bis(methoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18801-76-8 | |

| Record name | 2,5-Bis(methoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Bis Methoxymethyl Furan

Production from Biomass-Derived Platform Chemicals

The primary precursor for BMMF synthesis is 5-Hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from the dehydration of C6 sugars. The conversion of HMF to BMMF can be achieved through several strategic pathways.

Conversion of 5-Hydroxymethylfurfural (HMF) to 2,5-Bis(methoxymethyl)furan

The transformation of HMF into BMMF involves the hydrogenation of its aldehyde group and the etherification of both of its hydroxyl groups. This can be accomplished either in a single step or through a multi-step process.

Direct conversion of HMF to BMMF in a one-pot reaction, known as reductive etherification, is an efficient approach. This pathway utilizes bifunctional catalysts that facilitate both the hydrogenation of the aldehyde group and the etherification of the resulting hydroxyl group, as well as the original hydroxyl group, with methanol (B129727).

A robust catalyst system, Ir/Na-ZSM-5, has been shown to be highly effective for this transformation. rsc.org This catalyst benefits from the cooperative interaction between ultra-small iridium nanoparticles, which enable selective hydrogenation, and the appropriate surface acidity from alkali exchange. rsc.org This system achieves high yields of BMMF from concentrated HMF solutions under relatively mild conditions. rsc.org Other catalysts, such as those based on cobalt and zirconium, have also been investigated for the reductive etherification of HMF. For instance, a bifunctional Zr-SBA catalyst prepared by a urea hydrolysis method has demonstrated high activity in producing 2,5-bis(alkoxymethyl)furans.

| Catalyst | HMF Concentration (wt%) | Temperature (°C) | Pressure (MPa H₂) | BMMF Yield (%) | Carbon Balance (%) |

|---|---|---|---|---|---|

| Ir/Na-ZSM-5 | up to 22.6 | 50 | 1 | 91 | >98 |

An alternative strategy for synthesizing BMMF from HMF is a two-step process. The first step involves the selective reduction of the aldehyde group of HMF to a hydroxyl group, yielding 2,5-Bis(hydroxymethyl)furan (BHMF). digitellinc.comnih.gov The second step is the subsequent etherification of both hydroxyl groups of BHMF with methanol to form BMMF.

The reduction of HMF to BHMF can be achieved through various methods. A rapid and straightforward method involves using a reducing agent like sodium borohydride. digitellinc.comfur4sustain.eu Catalytic hydrogenation is another common approach, employing a range of heterogeneous catalysts. nih.gov Noble metal catalysts, such as those based on platinum (Pt) and ruthenium (Ru), have demonstrated high selectivity for this reduction under mild conditions. nih.govncsu.edu For example, Pt-based catalysts have shown exclusive selectivity for the reduction of the carbonyl group in HMF. Non-noble metal catalysts, including those based on copper (Cu) and nickel (Ni), have also been developed, offering a more cost-effective alternative. nih.govresearchgate.net Biocatalytic routes, using whole-cell biocatalysts like Saccharomyces cerevisiae or Burkholderia contaminans, present a green alternative for the synthesis of BHMF from HMF, often achieving high yields and selectivities under mild, aqueous conditions. nih.govfrontiersin.orgnih.gov

Once BHMF is produced and isolated, it is converted to BMMF in a separate etherification step, which is detailed in the following sections.

Etherification of 2,5-Bis(hydroxymethyl)furan (BHMF) with Methanol

The conversion of the BHMF intermediate to BMMF is achieved through an etherification reaction with methanol, typically in the presence of an acid catalyst. This reaction substitutes the hydrogen atoms of both hydroxyl groups in BHMF with methyl groups.

A variety of solid acid catalysts are effective for the etherification of BHMF. These catalysts offer advantages in terms of separation and reusability. Acidic ion-exchange resins, such as Purolite, have been successfully used for the synthesis of BMMF and other 2,5-bis(alkoxymethyl)furans (BAMFs) under mild conditions. fur4sustain.euresearchgate.net

Amorphous silica-aluminas (ASA) are another class of low-cost and efficient catalysts for this reaction. researchgate.net The catalytic performance of ASA is attributed to its acidity and porous structure, which facilitate the conversion of BHMF. researchgate.net Zeolites, such as H-ZSM-5, have also been explored as catalysts for the etherification of BHMF, although their performance can be influenced by their Si/Al ratio. rsc.org

The yield of BMMF from BHMF is highly dependent on the reaction conditions, including the choice of catalyst, temperature, pressure, and reaction time. Optimization of these parameters is crucial for achieving high conversion and selectivity.

For instance, when using amorphous silica-alumina (ASA-30) as a catalyst for the synthesis of a similar compound, 2,5-bis(propoxymethyl)furan, a yield of 85.1% was achieved at 140 °C and 2.0 MPa of N₂ pressure in a fixed-bed reactor. researchgate.net The strong acidity and large mesoporous size of the catalyst were identified as key factors for its excellent performance. researchgate.net Studies using Purolite as a catalyst have also reported successful gram-scale synthesis of BMMF under mild conditions. digitellinc.comresearchgate.net The reaction is typically carried out with an excess of methanol, which acts as both a reactant and a solvent. fur4sustain.eu

| Reactant | Product | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|---|

| BHMF | 2,5-Bis(propoxymethyl)furan | ASA-30 | 140 | 2.0 (N₂) | 85.1 |

| BHMF | BMMF | Purolite CT269DR | Mild conditions reported for gram-scale synthesis |

Catalytic Systems in the Synthesis of 2,5-Bis(methoxymethyl)furan

A variety of catalytic systems have been explored for the synthesis of BMMF, with a significant focus on heterogeneous catalysts due to their ease of separation and potential for reuse. These systems are designed to promote the necessary hydrogenation and etherification reactions while minimizing the formation of by-products.

Heterogeneous Catalysts

Heterogeneous catalysts are a cornerstone in the sustainable production of BMMF. Their solid nature allows for straightforward recovery from the reaction mixture, which is a significant advantage in industrial applications. Research has focused on several classes of heterogeneous catalysts, including zeolites, supported metal catalysts, and sulfonated carbocatalysts, each with unique properties that influence the reaction outcome.

Zeolites, with their well-defined microporous structures and tunable acidity, have shown significant promise in the synthesis of furan derivatives. ZSM-5, in particular, has been a subject of interest.

Hierarchical porous ZSM-5, which contains both micropores and mesopores, has demonstrated enhanced catalytic activity. The presence of mesopores improves mass transfer, reducing diffusion limitations often encountered with bulky molecules in microporous zeolites. researchgate.net A notable example is the use of a tin-containing ZSM-5 catalyst (1.5%Sn-ZSM-5), which achieved a high yield and selectivity of approximately 95% for BMMF. researchgate.net This exceptional performance is attributed to the synergistic effect of suitable Brønsted and Lewis acidity and the improved accessibility provided by the hierarchical pore structure. researchgate.net The introduction of mesopores into the ZSM-5 structure has been shown to be a successful strategy for creating high-performance catalysts for the production of biofuels from biomass. bohrium.com

Supported metal catalysts are another critical class of materials for BMMF synthesis. These catalysts typically consist of metal nanoparticles dispersed on a high-surface-area support, providing active sites for hydrogenation.

Cobalt: Metallic cobalt catalysts, prepared by the reduction of commercially available Co₃O₄, have proven to be highly effective for the reductive etherification of HMF to BMMF under mild conditions. rsc.org A 98.5% yield of BMMF was achieved at 140 °C and 2 MPa of H₂ pressure. rsc.org The catalytic activity is attributed to the coexistence of Co⁰ and Co²⁺/³⁺ species on the catalyst surface, which facilitates both hydrogenation and etherification. bohrium.comrsc.org

Platinum: Platinum-based catalysts are known for their high hydrogenation activity. While specific data for the one-pot synthesis of BMMF is not extensively detailed in the provided results, platinum's role in the hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF), a key intermediate in BMMF production, is well-established. nih.gov

Copper: Copper-based catalysts have shown considerable promise. Copper-loaded hierarchically structured ZSM-5 (Cu/HSZ) has been effectively used for the conversion of HMF to 2,5-bis(ethoxymethyl)furan (BEMF), a closely related diether. researchgate.net A combination of CuO(5)-USY and metallic copper has been reported to yield 74.5% of BMMF from fructose (B13574) via HMF. researchgate.net Furthermore, copper-based catalysts are recognized for their high selectivity in the hydrogenation of HMF to BHMF. mdpi.com

Sulfonated carbocatalysts, which are solid acid catalysts derived from carbonaceous materials functionalized with sulfonic acid groups, have been explored for the etherification of HMF. While direct synthesis of BMMF using these catalysts is not extensively documented in the provided search results, their application in the synthesis of related furanic ethers suggests their potential. For example, longer-chain 2,5-bis(alkoxymethyl)furans have been synthesized from BHMF using a carbocatalyst containing sulfonic acid groups. researchgate.net

Influence of Catalyst Properties on 2,5-Bis(methoxymethyl)furan Formation

The acidity of the catalyst, including the type (Brønsted or Lewis) and strength of the acid sites, plays a pivotal role. Brønsted acid sites are generally involved in the etherification reaction, while Lewis acid sites can also contribute. The balance between Brønsted and Lewis acidity is crucial for optimizing the yield of the desired product and minimizing side reactions. rsc.org For instance, in the synthesis of a related furanic diether, a lower ratio of Brønsted to Lewis acid sites was found to suppress the occurrence of side reactions. rsc.org

The pore structure of the catalyst is equally important, especially when dealing with the relatively bulky molecules involved in the synthesis of BMMF. Hierarchically structured zeolites, which possess both micropores and mesopores, have demonstrated superior performance compared to conventional microporous zeolites. rsc.org The mesopores facilitate the diffusion of reactants and products, reducing the likelihood of pore blockage and catalyst deactivation. rsc.org This improved mass transport within the catalyst structure enhances the accessibility of active sites and contributes to higher catalytic activity and stability. researchgate.net The combination of appropriate acidity and a hierarchical pore structure is a key strategy in the design of efficient catalysts for BMMF synthesis. researchgate.net

Data Tables

Table 1: Performance of Various Catalysts in the Synthesis of 2,5-Bis(methoxymethyl)furan and Related Compounds

| Catalyst | Substrate | Product | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| 1.5%Sn-ZSM-5 | HMF | BMMF | - | - | - | ~95 |

| Co-400 | HMF | BMMF | 140 | 2 (H₂) | 1 | 98.5 |

| Ru/CuOx | CMF | BHMF | 60 | - | 4 | 91 |

| Ru/Co₃O₄ | HMF | BHMF | 190 | - | 6 | 82 |

| CuO(5)-USY + Cu | Fructose | BMMF | - | - | - | 74.5 |

Interactive Data Table 1: Performance of Various Catalysts

Optimization of Reaction Parameters for 2,5-Bis(methoxymethyl)furan Synthesis

The successful synthesis of 2,5-Bis(methoxymethyl)furan is highly dependent on the careful optimization of various reaction parameters. These include temperature, pressure, and the choice of solvent system, all of which can significantly influence reaction rate, product yield, and selectivity.

Temperature and Pressure Control

Temperature and pressure are critical parameters in the catalytic synthesis of 2,5-Bis(methoxymethyl)furan. In the reductive etherification of HMF using a metallic cobalt catalyst (Co-400), a two-step temperature profile has been shown to be effective. rsc.org

Initially, the hydrogenation of HMF to the intermediate 2,5-bis(hydroxymethyl)furan (BHMF) is optimized at a lower temperature. A high yield of BHMF (93%) can be achieved at 90°C with a hydrogen pressure of 2 MPa over a 1-hour period. rsc.orgfao.org Subsequently, to facilitate the etherification of BHMF to the final product, BMMF, the temperature is increased. The optimal conditions for this second step have been identified as 140°C, while maintaining the hydrogen pressure at 2 MPa, which leads to a near-quantitative yield (98.5%) of BMMF in just 1 hour. rsc.orgfao.org

This strategic temperature control allows for the sequential optimization of the hydrogenation and etherification steps, maximizing the yield of the final desired product.

| Reaction Step | Product | Optimal Temperature (°C) | Optimal Pressure (MPa H₂) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Hydrogenation of HMF | 2,5-bis(hydroxymethyl)furan (BHMF) | 90 | 2 | 1 | 93.0 |

| Etherification of BHMF | 2,5-bis(methoxymethyl)furan (BMMF) | 140 | 2 | 1 | 98.5 |

Solvent Systems and Solvent-Free Conditions

The choice of solvent plays a dual role in the synthesis of 2,5-Bis(methoxymethyl)furan, acting as both the reaction medium and a reactant. In the etherification of BHMF, methanol is commonly used as it serves as the methoxy (B1213986) group donor for the formation of the ether linkages. bohrium.comrsc.org The use of a polar solvent like methanol can, however, present challenges. The synthesis of BMMF is reportedly more difficult compared to its analogues with longer alkyl chains (e.g., ethoxy, propoxy, butoxy) under similar conditions, a phenomenon attributed to the high polarity of methanol. researchgate.net

While true solvent-free conditions are not typical for this specific etherification, as an alcohol is required as the etherifying agent, research into minimizing excess solvent is ongoing. In the context of related furan derivatives, solvent-free biocatalytic synthesis has been explored for producing fatty acid diesters of BHMF. researchgate.netfao.org However, for the production of BMMF itself, methanol remains the key solvent system. The optimization of the BHMF to alcohol molar ratio is an important aspect of process development. fur4sustain.eu For instance, in the synthesis of 2,5-bis(alkoxymethyl) furans (BAMFs), a significant molar excess of the corresponding alcohol relative to BHMF is often employed. fur4sustain.eu

Reaction Chemistry and Transformations of 2,5 Bis Methoxymethyl Furan

Chemical Reactivity of the Furan (B31954) Ring System in 2,5-Bis(methoxymethyl)furan

The furan ring in BMMF is an electron-rich aromatic system, making it susceptible to various reactions that target the heterocyclic core. The presence of methoxymethyl groups at the 2 and 5 positions influences the ring's reactivity and regioselectivity.

Electrophilic Substitution: Furan typically undergoes electrophilic substitution at the C2 and C5 positions, which are most activated by the ring's oxygen atom. quora.com In 2,5-disubstituted furans like BMMF, these primary positions are blocked, directing electrophilic attack to the C3 and C4 positions. uobasrah.edu.iq While furan and its alkyl derivatives are often sensitive to strong acids, reactions can be carried out under controlled conditions. uobasrah.edu.iq For instance, related furan systems demonstrate that electrophilic substitution can occur at the available ring positions. researchgate.net

Hydrogenation: The furan ring in BMMF can be reduced via hydrogenation. This reaction is often considered a side reaction during the synthesis of furanic compounds from HMF. rsc.org For example, during the catalytic hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF), a direct precursor to BMMF, over-hydrogenation can lead to the saturation of the furan ring. rsc.org Studies on non-noble metal catalysts have shown that the choice of catalyst is crucial; adding gallium to nickel catalysts can suppress the unwanted hydrogenation of the furan ring by disrupting the nickel sites required for its adsorption. rsc.org

Cycloaddition Reactions: The furan core can act as a diene in Diels-Alder reactions, a powerful tool for constructing complex polycyclic molecules. rsc.orgresearchgate.net The reactivity of the furan derivative in these cycloadditions is a key factor. Research has shown that BHMF, the precursor to BMMF, readily participates in Diels-Alder reactions with dienophiles like maleimide. rsc.orgrsc.org This suggests that BMMF would also be a viable substrate for such transformations, enabling the conversion of this bio-derived platform molecule into non-planar frameworks for materials and biologically active compounds. rsc.orgresearchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Notes |

| Electrophilic Substitution | Electrophiles | 3- or 4-substituted BMMF derivatives | Occurs at the less reactive C3/C4 positions due to blocking of C2/C5. |

| Hydrogenation | H₂, Metal Catalyst (e.g., Ni) | Tetrahydrofuran (B95107) derivatives | Considered a side reaction; can be suppressed with modified catalysts like Ni-Ga. rsc.org |

| Diels-Alder Cycloaddition | Dienophiles (e.g., maleimide) | Polycyclic oxanorbornene derivatives | A versatile method for creating complex molecular architectures from furanic platforms. rsc.orgrsc.org |

Side Reaction Pathways during 2,5-Bis(methoxymethyl)furan Synthesis

Under acidic conditions, the furan ring in both the BHMF precursor and the BMMF product is susceptible to hydrolysis. acs.org The oxygen atom in the furan ring can be protonated, initiating a cascade of reactions that leads to the opening of the heterocyclic ring. This degradation pathway is a known issue for HMF and its derivatives, often leading to the formation of levulinic acid and other aliphatic compounds, which represents a significant loss of the desired furanic product. acs.org

A major challenge in the acid-catalyzed conversion of carbohydrates and their furan derivatives is the formation of humins. acs.org Humins are dark, insoluble, and complex polymeric materials that result from acid-induced degradation and polymerization reactions. When synthesizing BMMF from BHMF in the presence of an acid catalyst, side reactions such as intermolecular etherification between BHMF molecules can occur. mdpi.com Furthermore, the degradation products from ring-opening reactions can undergo aldol (B89426) additions and condensations, contributing to the complex structure of humins. acs.org The limited thermal stability of BHMF, which can begin to degrade at temperatures as low as 120–130 °C, exacerbates these unwanted polymerization pathways. acs.org

| Side Reaction | Description | Consequence |

| Ring-Opening | Acid-catalyzed hydrolysis breaks open the furan ring. acs.org | Formation of non-furanic byproducts (e.g., levulinic acid); loss of yield. |

| Self-Etherification | Two molecules of the BHMF precursor react to form a larger ether. mdpi.com | Formation of oligomeric ethers instead of BMMF. |

| Humin Formation | Complex, acid-induced polymerization of furanic species and their degradation products. acs.org | Reduced product yield, catalyst deactivation, and difficult product purification. |

Derivatization Reactions Involving the Alkoxymethyl Moieties

The two methoxymethyl groups of BMMF are also reactive sites that can be chemically modified to produce other functionalized furan derivatives. These reactions typically involve the ether linkages.

The synthesis of BMMF itself is an example of such a derivatization, starting from the diol BHMF. This reaction can be extended to other alcohols. For example, reacting BHMF with ethanol (B145695) in the presence of an acid catalyst yields 2,5-bis(ethoxymethyl)furan (BEMF). rsc.org Similarly, propanol (B110389) and butanol can be used to synthesize their corresponding 2,5-bis(alkoxymethyl)furans (BAMFs). researchgate.net

These etherification reactions are reversible. Under appropriate acidic or catalytic conditions, the methoxymethyl groups of BMMF can be cleaved to regenerate the hydroxyl groups of BHMF or undergo transetherification with a different alcohol. Additionally, the side chains can be susceptible to oxidation, potentially converting the methoxymethyl groups into aldehydes or carboxylic acids, although this would require specific oxidizing agents to compete with the reactivity of the furan ring.

| Reaction Type | Starting Material | Reagent | Product |

| Etherification | 2,5-Bis(hydroxymethyl)furan (BHMF) | Ethanol (C₂H₅OH), Acid Catalyst | 2,5-Bis(ethoxymethyl)furan (BEMF) rsc.org |

| Acylation | 2,5-Bis(hydroxymethyl)furan (BHMF) | Acetyl Chloride | 2,5-Bis(acetoxymethyl)furan rsc.orgrsc.org |

| Transetherification | 2,5-Bis(methoxymethyl)furan (BMMF) | Excess other alcohol (R-OH), Acid Catalyst | 2,5-Bis(alkoxymethyl)furan (BAMF) |

Mechanistic and Kinetic Studies on 2,5 Bis Methoxymethyl Furan Formation and Reactions

Elucidation of Reaction Mechanisms in Catalytic Synthesis

The catalytic synthesis of BMMF from 5-hydroxymethylfurfural (B1680220) (HMF) is a multi-step process involving both hydrogenation and etherification. researchgate.net The elucidation of the reaction mechanisms is key to designing efficient and selective catalysts.

Hydrogenation-Etherification Tandem Mechanisms

The conversion of HMF to BMMF can proceed through two primary tandem reaction pathways. researchgate.net

Route 1: This pathway involves the initial hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF). This is followed by a two-step etherification of BHMF with methanol (B129727), with 5-(methoxymethyl)furfuryl alcohol (EMFA) as an intermediate, to yield BMMF. researchgate.net

Route 2: In this alternative mechanism, HMF first undergoes etherification to form 5-(methoxymethyl)furfural (MMF). mdpi.com This intermediate is then subsequently reduced to EMFA, which is finally etherified to produce BMMF. researchgate.net

The choice of catalyst and reaction conditions plays a pivotal role in determining which pathway is favored. For instance, bifunctional catalysts with both hydrogenation and acidic sites are often employed to facilitate these tandem reactions in a one-pot synthesis. unibo.it

Role of Intermediates in Reaction Pathways

2,5-Bis(hydroxymethyl)furan (BHMF): As a primary intermediate in the most common synthesis route, BHMF is formed by the selective hydrogenation of the aldehyde group of HMF. researchgate.net Its subsequent etherification leads to BMMF. However, the hydroxyl groups in BHMF can also participate in side reactions, such as self-etherification, which can reduce the final yield of BMMF. mdpi.com

5-(Methoxymethyl)furfural (MMF) and 5-(Methoxymethyl)furfuryl alcohol (EMFA): These compounds are key intermediates in the alternative reaction pathway. researchgate.netmdpi.com The formation and subsequent conversion of these intermediates are crucial steps that can be controlled by tailoring the catalyst properties.

Density functional theory (DFT) calculations and spectroscopic techniques like infrared (IR) spectroscopy have been utilized to understand the adsorption patterns of these intermediates on catalyst surfaces and to propose reasonable reaction pathways. frontiersin.org

Identification and Characterization of By-products

The formation of by-products is a significant challenge in the synthesis of BMMF, as it can lower the yield and complicate the purification process. The types and quantities of by-products are highly dependent on the catalyst and reaction conditions used. mdpi.com

Commonly identified by-products include those arising from:

Ring-opening reactions: The furan (B31954) ring can undergo acid-catalyzed ring-opening, leading to the formation of levulinic acid and other undesired products. mdpi.comnih.gov The acidity of the catalyst is a critical factor, with weaker acidity generally suppressing these side reactions. mdpi.com

Further hydrogenation: Over-hydrogenation of the furan ring can occur, leading to the formation of saturated compounds like 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF). researchgate.net

Polymerization: HMF and its intermediates can undergo polymerization to form humins, which are complex, high-molecular-weight by-products. nih.gov

The use of hierarchical porous zeolites, such as HP-ZSM-5, has been shown to suppress the formation of by-products by improving mass transport and possessing weaker acidity compared to conventional zeolites. mdpi.com

Kinetic Investigations of 2,5-Bis(methoxymethyl)furan Formation

Kinetic studies are essential for understanding the dynamics of BMMF synthesis and for optimizing reaction conditions to maximize yield and selectivity.

Rate-Determining Steps in Multi-step Reactions

In the multi-step synthesis of BMMF, identifying the rate-determining step is crucial for process optimization. For instance, in a one-pot amination-oxidation-amination-reduction strategy to synthesize 2,5-bis(N-methyl-aminomethyl)furan (a BMMF analogue), the oxidation of the intermediate 5-(methyl-iminomethyl)furfuryl alcohol (MIFA) to 5-(methyl-iminomethyl)furfural (MIFF) was identified as the rate-limiting step. rsc.org Similarly, in the oxidative conversion of acetalized HMF, the final oxidation of the acetal (B89532) moiety was found to be the rate-determining step. acs.org

Factors Influencing Reaction Rates and Selectivity

Several factors significantly influence the rate and selectivity of BMMF formation:

Catalyst Properties: The nature of the catalyst, including its acidity, metal function, and porous structure, is paramount. mdpi.comresearchgate.net For example, catalysts with a balance of Brønsted and Lewis acidity can enhance both the reaction rate and selectivity towards BMMF. researchgate.net The use of hierarchical porous catalysts like HP-ZSM-5 can lead to quicker reaction rates and higher BMMF yields due to improved mass transport. mdpi.com

Temperature: Reaction temperature has a significant impact on reaction rates, generally following the Arrhenius equation. openaccessjournals.comnumberanalytics.com Higher temperatures typically increase the reaction rate but can also lead to the formation of undesired by-products if not carefully controlled. unibo.itnumberanalytics.com

Reactant Concentration: Increasing the concentration of reactants generally leads to a higher reaction rate due to more frequent molecular collisions. openaccessjournals.comopentextbc.caunacademy.com

Solvent: The choice of solvent can affect reaction rates by stabilizing transition states or influencing the solubility of reactants and intermediates. numberanalytics.com

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for the formation and subsequent reactions of 2,5-bis(methoxymethyl)furan (BMMF) is crucial for optimizing synthesis protocols and controlling product selectivity. Theoretical and computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools to provide molecular-level insights into these processes. These approaches complement experimental studies by mapping potential energy surfaces, identifying transition states, and calculating thermodynamic and kinetic parameters.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) calculations have been instrumental in unraveling the intricate mechanistic details of the synthesis of 2,5-bis(methoxymethyl)furan, primarily through the etherification of 2,5-bis(hydroxymethyl)furan (BHMF) with methanol. These computational studies help in understanding the role of catalysts, the effect of reaction conditions, and the propensity for side reactions.

One of the key applications of DFT in the study of BMMF is the calculation of bond dissociation energies, which are vital for assessing the compound's stability under thermal stress. nrel.gov For instance, the bond dissociation energy for the C–O bond within the methoxymethyl groups of BMMF has been quantified through DFT calculations. nrel.gov This information is critical for predicting the thermal stability of BMMF and for designing processes that minimize degradation.

Table 1: Calculated Bond Dissociation Energy for 2,5-Bis(methoxymethyl)furan

| Bond | Calculated Dissociation Energy (kJ/mol) | Significance |

| C–O (methoxymethyl) | ~320 | Guides stability assessments under thermal stress. nrel.gov |

DFT studies have also been applied to investigate the mechanisms of related reductive etherification reactions for producing biofuels, providing a conceptual framework that can be extended to BMMF synthesis. For example, in the reductive etherification of other model compounds, DFT calculations have shown that the reaction likely proceeds through the formation of an enol intermediate on the catalyst support, which is then hydrogenated. rsc.org This suggests that a similar pathway could be operative in the formation of BMMF from its precursors under certain catalytic systems.

Furthermore, computational modeling has been employed to compare the reactivity of BMMF precursors. For example, it was shown through computational analysis that 2,5-bis(hydroxymethyl)furan (BHMF) is a more reactive compound in Diels-Alder reactions compared to its parent compound, 5-hydroxymethylfurfural (HMF). While this is not a direct study of BMMF formation, it highlights the power of theoretical calculations in predicting the reactivity of furan-based compounds.

Applications of 2,5 Bis Methoxymethyl Furan As a Chemical Building Block and Platform Chemical

Utilization in Polymer Chemistry

The chemical architecture of BMMF makes it a valuable monomer in polymer science, offering a bio-based alternative to petroleum-derived compounds for the synthesis of advanced polymeric materials.

BMMF is a promising precursor for the production of bio-based polyesters. While its direct use in polyester (B1180765) synthesis is still an area of active research, it is closely related to 2,5-bis(hydroxymethyl)furan (BHMF), a well-established bio-based diol for polyester production. nih.govncsu.edu BMMF can be considered a more stable derivative of BHMF, as the methoxymethyl groups enhance its thermal stability and hydrophobicity. The conversion of BMMF to other polyester monomers or its direct incorporation into polyester chains represents a viable route to furan-based polymers. These polymers are being explored as potential replacements for fossil-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov

The general approach involves the reaction of a diol, such as BHMF, with a dicarboxylic acid or its ester derivative. nih.govmdpi.com The properties of the resulting polyesters can be tailored by varying the co-monomer. For instance, the use of diacids with a higher number of methylene (B1212753) units can lead to increased chain mobility and flexibility. acs.org

Table 1: Examples of Bio-based Polyesters Derived from Furan (B31954) Compounds

| Furan-based Monomer | Co-monomer | Resulting Polymer Type | Potential Application |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Adipic acid | Furan-based polyester | Bio-plastics |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Succinic acid | Furan-based polyester | Bio-plastics |

| 2,5-Furandicarboxylic acid (FDCA) | Ethylene glycol | Poly(ethylene 2,5-furandicarboxylate) (PEF) | Bottles, packaging, fibers |

This table provides illustrative examples of polyesters that can be synthesized from furan-based monomers, highlighting the potential of this class of compounds in polymer chemistry.

By analogy with its parent compound, BHMF, BMMF shows significant potential for use in the synthesis of polyurethanes and epoxy resins. nih.govacs.org BHMF, with its reactive hydroxyl groups, is a known building block for these polymer systems. acs.org Although the methoxy (B1213986) groups in BMMF are less reactive than the hydroxyl groups of BHMF, they can be chemically modified to participate in polymerization reactions.

In polyurethane synthesis, diols like BHMF react with diisocyanates. acs.org The rigid furan ring from the BHMF unit can impart enhanced thermal and mechanical properties to the resulting polyurethane. acs.org

For epoxy resins, BHMF can be reacted with epichlorohydrin (B41342) to produce furan-based epoxy monomers, such as 2,5-bis[(2-oxiranylmethoxy)methyl]furan (BOF). acs.orgd-nb.info These bio-based epoxy resins have demonstrated promising properties, including strong adhesion. d-nb.info Given the structural similarity, BMMF could potentially be converted to analogous epoxy monomers, further expanding the portfolio of bio-based thermosets. researchgate.net

Role in the Synthesis of Value-Added Furan Derivatives

BMMF is a versatile platform for the synthesis of a variety of other value-added furan derivatives. Through chemical transformations such as oxidation, reduction, and substitution, the methoxymethyl groups can be converted into other functionalities, leading to a diverse range of furanic compounds. researchgate.net

For example, oxidation of BMMF can yield 2,5-diformylfuran or 2,5-furandicarboxylic acid (FDCA), both of which are important monomers for polymer synthesis. Reduction of BMMF can lead back to BHMF. Furthermore, nucleophilic substitution reactions can be employed to replace the methoxymethyl groups with other substituents, opening pathways to novel furan-based molecules with specific properties.

Table 2: Key Furan Derivatives from BMMF and Their Applications

| BMMF Transformation | Resulting Furan Derivative | Potential Application |

| Oxidation | 2,5-Diformylfuran (DFF) | Monomer for polymers, cross-linking agent |

| Oxidation | 2,5-Furandicarboxylic acid (FDCA) | Monomer for polyesters (e.g., PEF) |

| Reduction | 2,5-Bis(hydroxymethyl)furan (BHMF) | Monomer for polyesters, polyurethanes, epoxy resins |

| Substitution | Various substituted furans | Specialty chemicals, pharmaceutical intermediates |

This table illustrates the chemical versatility of BMMF as a platform for producing other important furan-based chemicals.

Integration into Biorefinery Concepts for Sustainable Chemical Production

The production and utilization of BMMF are integral to the concept of a biorefinery, which aims to convert biomass into a spectrum of value-added products, including fuels, chemicals, and materials. researchgate.netresearchgate.net BMMF is synthesized from HMF, a key platform chemical derived from the dehydration of C6 sugars found in lignocellulosic biomass. lu.se

Sustainability Aspects and Industrial Perspectives for 2,5 Bis Methoxymethyl Furan Production

Feedstock Sourcing from Lignocellulosic Biomass

The production pathway to BMMF begins with lignocellulosic biomass, which is the most abundant and renewable plant material on Earth. bohrium.commdpi.com This non-edible feedstock, comprising materials like agricultural and forest residues, does not compete with food sources, which is a cornerstone of its sustainable appeal. encyclopedia.pubmdpi.com Lignocellulosic biomass is primarily composed of three main polymers: cellulose (B213188), hemicellulose, and lignin (B12514952). encyclopedia.pubnih.gov

The cellulose and hemicellulose fractions are of primary interest for producing furan (B31954) derivatives. mdpi.comencyclopedia.pub Cellulose, a polymer of glucose (a C6 sugar), can be catalytically converted to 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical. mdpi.comresearchgate.net HMF is the direct precursor for 2,5-bis(hydroxymethyl)furan (BHMF), which is then etherified to produce BMMF. researchgate.net Hemicellulose, being a polymer of various C5 and C6 sugars, is also a source for furan compounds, notably furfural (B47365) from its C5 sugar components like xylose. mdpi.comencyclopedia.pub

The process begins with the pretreatment and fractionation of the raw biomass to deconstruct its complex and recalcitrant structure, releasing the carbohydrate polymers from the lignin seal. bohrium.commdpi.com Following this, enzymatic or chemical hydrolysis breaks down the cellulose and hemicellulose into their constituent monomeric sugars, such as glucose. mdpi.com These sugars are then subjected to acid-catalyzed dehydration to yield HMF, which serves as the foundational molecule for BMMF synthesis. researchgate.netresearchgate.net The use of abundant, low-cost lignocellulosic materials provides a renewable carbon source, reducing the reliance on finite fossil fuels and mitigating associated geopolitical and environmental impacts. bohrium.comnih.gov

Table 1: Typical Composition of Various Lignocellulosic Biomass Feedstocks

| Feedstock | Cellulose (%) | Hemicellulose (%) | Lignin (%) |

| Corn Stover | 35 - 40 | 20 - 25 | 10 - 15 |

| Bagasse | 40 - 45 | 25 - 30 | 18 - 25 |

| Pine Wood | 40 - 45 | 25 - 30 | 25 - 30 |

| Birch Wood | 42 | 39 | 22 |

| Poplar | 42 - 49 | 15 - 22 | 20 - 28 |

| Data compiled from multiple sources for illustrative purposes. rsc.org |

Green Chemistry Principles in Synthetic Routes

Key aspects of green chemistry applied to BMMF production include:

Use of Renewable Reagents : The entire value chain aims for sustainability. BMMF production relies on HMF from renewable biomass. researchgate.net Furthermore, the methanol (B129727) used for the etherification step can also be sourced from renewable pathways, contributing to a more circular and sustainable process. mdpi.com

Catalyst Selection : Research emphasizes the use of heterogeneous catalysts, which are easier to separate from the reaction mixture and can be recycled, minimizing waste and process costs. scribd.comrsc.org Solid acid catalysts like Amberlyst-15 and zeolites (e.g., ZSM-5) are commonly employed for the etherification of BHMF. researchgate.net For the initial reduction of HMF to BHMF, various catalytic systems, including those based on non-precious metals like cobalt and copper, are being developed to avoid reliance on expensive and rare metals. researchgate.netacs.org

Greener Solvents : Traditional organic solvents are often volatile and hazardous. rsc.org To improve the environmental profile of the process, researchers are exploring greener solvent systems. d-nb.infoencyclopedia.pub Ionic liquids (ILs) and deep eutectic solvents (DESs) have been shown to be effective media for the initial conversion of biomass to HMF, as they can efficiently dissolve cellulose. bohrium.comnih.gov Biphasic systems, which use an aqueous phase and an organic extracting phase, can improve HMF yield by continuously removing it from the reactive aqueous environment, thus preventing degradation into by-products like levulinic acid and humins. rsc.orgmdpi.com

Process Intensification : One-pot syntheses, where multiple reaction steps are carried out in a single reactor, are highly desirable. rsc.org For BMMF, this involves the direct reductive etherification of HMF. Such strategies reduce the need for intermediate separation and purification steps, saving energy, time, and materials. researchgate.net For example, a metallic cobalt catalyst has been used to achieve a 98.5% yield of BMMF directly from HMF in a one-pot process under relatively mild conditions. researchgate.net

Table 2: Comparison of Selected Catalytic Systems for BMMF Synthesis from HMF

| Catalyst System | Reaction Pathway | Key Conditions | BMMF Yield (%) | Reference |

| Co-400 | One-pot reductive etherification | 140°C, 2 MPa H₂, 1 h | 98.5% | researchgate.net |

| Cu/SiO₂ and HZSM-5 | Two-step (reduction then etherification) | - | 70% | researchgate.net |

| Hierarchical ZSM-5 (HSZ-150) | Etherification of BHMF | 140°C, 2.0 MPa H₂ | 90.46% (BEMF*) | researchgate.net |

| Yield reported for 2,5-bis(ethoxymethyl)furan (BEMF), the ethanol (B145695) analog, but demonstrates the high efficiency of hierarchical zeolites. |

Industrial Feasibility and Economic Considerations (as impacting research directions)

For BMMF to become a commercially viable product, its production must be economically competitive with existing petroleum-derived fuels and chemicals. The industrial feasibility is heavily dependent on overcoming several technical and economic hurdles, which in turn steer the direction of scientific research.

Techno-economic analyses (TEAs) of furan-based biofuel production consistently show that the yield of the initial biomass-to-furan conversion step is a critical economic driver. nrel.gov A low yield at this stage increases the amount of biomass required and the scale of processing equipment per unit of final product, escalating capital and operational costs. nrel.gov This economic reality pushes researchers to develop highly selective and high-yielding catalytic systems for converting sugars to HMF.

The choice of reagents also has significant economic implications. For instance, in the final etherification step, methanol is a cheaper and more readily available alcohol than ethanol. mdpi.com This makes the production of BMMF potentially more cost-effective for large-scale industrial implementation compared to its ethylated counterpart, 2,5-bis(ethoxymethyl)furan (BEMF), despite BEMF also being a promising biofuel candidate. mdpi.com

Ultimately, the path to industrialization for BMMF is contingent on the development of robust, inexpensive, and highly efficient catalytic processes. While laboratory-scale research has demonstrated high yields, a considerable gap persists between these findings and large-scale, commercially ready technology due to a lack of comprehensive engineering data and process optimization. researchgate.net Future research will likely focus on catalyst longevity, process integration, and designing continuous flow systems to bridge this gap and make biomass-derived BMMF an economic reality.

Future Research Directions and Outlook

Development of Novel and Highly Efficient Catalytic Systems

The synthesis of BMMF primarily involves the etherification of 2,5-bis(hydroxymethyl)furan (BHMF), which itself is derived from the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF). The efficiency of this process hinges on the catalytic systems employed. Future research is geared towards developing catalysts that are not only highly active and selective but also cost-effective and reusable.

One promising avenue is the use of metallic cobalt catalysts, which have demonstrated high yields (up to 98.5%) for the reductive etherification of HMF to BMMF under mild conditions. rsc.orgresearchgate.net These catalysts, prepared by the simple reduction of commercially available Co3O4, offer a more economical alternative to precious metal catalysts. rsc.org Further research will likely focus on optimizing the catalyst structure and composition, such as the coexistence of Co0 and Co2+/3+ species, which appears to enhance selectivity. rsc.org

Hierarchical porous ZSM-5 zeolites are another class of catalysts showing great potential. Their unique pore structure can facilitate mass transfer and improve yields. researchgate.net Future work will likely involve tailoring the pore architecture and acidity of these zeolites to maximize BMMF production. researchgate.net Additionally, the development of bifunctional catalysts that can perform both the hydrogenation of HMF and the subsequent etherification in a one-pot synthesis is a key area of interest. researchgate.net

| Catalyst Type | Precursor | Key Advantages | Reported Yield | Reference |

| Metallic Cobalt | 5-hydroxymethylfurfural (HMF) | Mild reaction conditions, high yield | 98.5% | rsc.orgresearchgate.net |

| Hierarchical Porous ZSM-5 | 2,5-bis(hydroxymethyl)furan (BHMF) | High selectivity, potential for continuous flow | 90.46% (for BEMF) | researchgate.net |

| Au-Pd Bimetallic | 2,5-bis(hydroxymethyl)furan (BHMF) | High conversion and selectivity for oxidation to FDCA | 95.8% (for FDCA) | researchgate.net |

Advanced Mechanistic Understanding for Enhanced Selectivity

A thorough understanding of the reaction mechanisms is crucial for optimizing the selective synthesis of BMMF and minimizing the formation of byproducts. The conversion of HMF to BMMF can proceed through two main routes: 1) hydrogenation of HMF to BHMF followed by etherification, or 2) etherification of HMF to 5-(methoxymethyl)furfural (MMF) followed by reduction. researchgate.net

Future mechanistic studies will likely employ advanced analytical techniques, such as in-situ spectroscopy and computational modeling, to elucidate the elementary steps involved in each pathway. For instance, understanding the role of different active sites on a catalyst's surface, like the interplay between metal sites and acidic sites, is critical for designing more selective catalysts. rsc.org

Kinetic studies are also essential to identify rate-determining steps and optimize reaction conditions. For example, in the oxidation of BHMF to 2,5-furandicarboxylic acid (FDCA), the oxidation of the intermediate 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) to 5-formyl-2-furancarboxylic acid (FFCA) was identified as the rate-determining step. researchgate.net Similar detailed kinetic analysis for BMMF synthesis will be invaluable for process optimization.

Exploration of New Chemical Transformations and Applications

While BMMF is primarily investigated as a diesel additive due to its high cetane number and low freezing point, its chemical structure offers potential for a wider range of applications. The two methoxymethyl groups and the furan (B31954) ring are all sites for further chemical transformations.

Future research could explore:

Oxidation: Selective oxidation of the methoxymethyl groups could lead to the formation of aldehydes or carboxylic acids, which are valuable building blocks for polymers and fine chemicals.

Reduction: Hydrogenation of the furan ring could yield tetrahydrofuran (B95107) derivatives, which have applications as solvents and monomers. frontiersin.org

Polymerization: The furan ring can participate in Diels-Alder reactions, opening up possibilities for the synthesis of new polymers with unique properties. nih.gov The bifunctionality of BMMF also makes it a potential monomer for polyesters and polyurethanes. mdpi.comnih.gov

The exploration of these new chemical transformations will expand the utility of BMMF beyond its current focus as a biofuel component and establish it as a versatile bio-based platform molecule.

Scale-Up and Process Intensification Studies for Sustainable Production

For BMMF to become a viable commercial product, the development of scalable and economically feasible production processes is paramount. This involves moving from batch reactors to continuous flow systems, which can offer better control over reaction parameters, improved heat and mass transfer, and higher space-time yields. researchgate.netacs.org

Process intensification strategies, such as the use of microreactors, can also play a crucial role. researchgate.net These systems can enhance reaction rates and selectivity while minimizing reactor volume and energy consumption. researchgate.net Future research in this area will focus on designing and optimizing continuous reactors, developing robust and long-lasting catalysts suitable for continuous operation, and performing detailed techno-economic analyses to assess the commercial feasibility of different production routes.

A significant challenge in scaling up is the potential for side reactions and catalyst deactivation. acs.org Therefore, research into catalyst stability and regeneration, as well as efficient product separation and purification techniques, will be critical for the sustainable and cost-effective large-scale production of BMMF. The use of integrated processes, potentially combining biomass pretreatment, HMF production, and BMMF synthesis in a single, continuous operation, represents a long-term goal for achieving a truly sustainable and circular bio-based economy. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for 2,5-Bis(methoxymethyl)furan (BMMF), and what are their key methodological considerations?

BMMF is synthesized via selective functionalization of furan derivatives. A common approach involves the methoxymethylation of 2,5-bis(hydroxymethyl)furan (BHMF) using methylating agents like dimethyl sulfate or iodomethane in the presence of base catalysts (e.g., K₂CO₃). Reaction conditions (temperature: 60–80°C, solvent: DMF or THF) must balance selectivity and yield to avoid over-alkylation or ring-opening side reactions . Alternatively, chemobiocatalytic one-pot systems using glucose as a feedstock have been explored, leveraging enzymatic steps for BHMF production followed by chemical methoxymethylation .

Q. How can structural characterization of BMMF be optimized using spectroscopic and crystallographic methods?

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks for methoxymethyl groups (δ ~3.3–3.5 ppm, singlet) and furan protons (δ ~6.2–6.4 ppm, multiplet).

- XRD : Single-crystal X-ray diffraction (as applied to structurally similar furans) resolves substituent orientation and confirms non-planar furan ring distortion due to steric effects .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 156 for [M]⁺) aid in purity assessment .

Q. What safety protocols are recommended for handling BMMF in laboratory settings?

While specific toxicity data for BMMF are limited, extrapolation from structurally related furans (e.g., 2,5-dimethylfuran) suggests:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods to mitigate inhalation risks.

- Store under inert atmosphere (N₂/Ar) at ≤4°C to prevent oxidation .

Advanced Research Questions

Q. How do catalytic systems influence the selectivity of BMMF synthesis from biomass-derived precursors?

BMMF production from BHMF requires catalysts that suppress competing pathways (e.g., furan ring hydrogenation or ether cleavage). Heterogeneous catalysts like Pd/C or Ru/Al₂O₃ in polar aprotic solvents (e.g., THF) enhance methoxymethylation efficiency. For example, Pd/C (5 wt%) at 70°C achieves ~85% yield with <5% ring-opening byproducts . Acidic resins (e.g., Amberlyst-15) can also stabilize intermediates but may promote hydrolysis if moisture is present .

Q. What strategies enable the functionalization of BMMF for advanced material applications?

BMMF’s methoxymethyl groups serve as handles for:

Q. How can computational models predict the thermomechanical properties of BMMF-derived materials?

Molecular dynamics (MD) simulations of BMMF-based epoxy networks reveal that the furan ring’s rigidity increases Young’s modulus (by ~15%) compared to benzene analogs. Density functional theory (DFT) calculations further quantify bond dissociation energies (e.g., C–O in methoxymethyl groups: ~320 kJ/mol), guiding stability assessments under thermal stress .

Q. What experimental approaches resolve contradictions in reported catalytic efficiencies for BMMF synthesis?

Discrepancies in catalyst performance (e.g., Ru vs. Pd systems) often arise from differences in:

- Substrate Purity : BHMF with residual HMF impurities deactivates metal catalysts.

- Solvent Effects : Protic solvents (e.g., H₂O) favor hydrolysis, while aprotic solvents enhance alkylation. Systematic studies using controlled reaction matrices (e.g., DOE methods) and in-situ FTIR monitoring can isolate key variables .

Q. What analytical challenges arise in detecting BMMF degradation products under oxidative conditions?

BMMF degradation via autoxidation generates 2,5-dicarbonyl intermediates, which are challenging to detect due to low volatility. LC-MS/MS with reverse-phase columns (C18) and ESI⁻ ionization improves sensitivity for polar degradation products. Accelerated aging studies (60°C, O₂ atmosphere) coupled with Arrhenius modeling predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.